molecular formula C11H16N2O3S B1420358 3-((Morpholinosulfonyl)methyl)aniline CAS No. 1073485-57-0

3-((Morpholinosulfonyl)methyl)aniline

Cat. No. B1420358
M. Wt: 256.32 g/mol
InChI Key: AHWNPMPPDIHZJK-UHFFFAOYSA-N
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Description

“3-((Morpholinosulfonyl)methyl)aniline” is a chemical compound with the molecular formula C11H16N2O3S . It’s also known by other names such as “3-(Morpholinosulfonyl)aniline” and "3-(morpholin-4-ylsulfonyl)aniline" .


Molecular Structure Analysis

The molecular structure of “3-((Morpholinosulfonyl)methyl)aniline” consists of a morpholinosulfonyl group attached to an aniline group . The average mass of the molecule is 242.295 Da, and the monoisotopic mass is 242.072510 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((Morpholinosulfonyl)methyl)aniline” include a molecular weight of 242.30 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area can also be computed .

Scientific Research Applications

Morpholine Derivatives in Pharmacology and Organic Synthesis

  • Pharmacological Applications

    Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. They are recognized for their potential in medicinal chemistry, showcasing efficacy in various therapeutic areas. Morpholine analogues have been synthesized to explore their activities as potent pharmacophores, demonstrating significant interest in developing novel therapeutic agents (Al-Ghorbani Mohammed et al., 2015; M. Asif & M. Imran, 2019).

  • Organic Synthesis

    In the context of organic synthesis, morpholine derivatives are pivotal in the development of chemosensors, pharmaceuticals, and other organic compounds. The versatility of the morpholine ring, especially when integrated with sulfonamide groups, can lead to novel chemical entities with enhanced reactivity and selectivity. The presence of the morpholinosulfonyl group in compounds can significantly alter their physicochemical properties, potentially leading to new applications in catalysis, material science, and as intermediates in the synthesis of complex molecules (P. Roy, 2021).

Aniline Derivatives in Chemical Synthesis and Environmental Science

  • Chemical Synthesis

    Aniline derivatives serve as key intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The functionalization of aniline compounds, such as "3-((Morpholinosulfonyl)methyl)aniline," can lead to the development of novel materials with specific optical, electronic, and mechanical properties. These derivatives are crucial for advancing research in materials science, offering pathways to new functional materials with potential applications in electronics, photonics, and nanotechnology (E. Vessally et al., 2017).

  • Environmental Impacts

    The study and understanding of aniline derivatives also encompass their environmental fate and impacts. Research into the toxicity, biodegradability, and environmental persistence of these compounds is essential for assessing their ecological risks. This knowledge informs the development of safer chemicals and contributes to the field of green chemistry, aiming to minimize the environmental footprint of chemical processes and products (Sujin Kim & Kyungho Choi, 2014).

properties

IUPAC Name

3-(morpholin-4-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWNPMPPDIHZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Morpholinosulfonyl)methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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